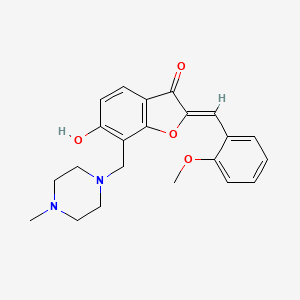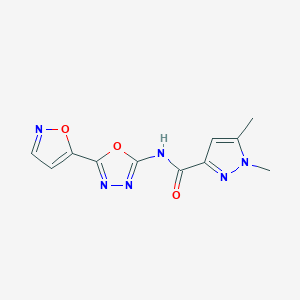
ethyl 5-((4-chlorobenzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-((4-chlorobenzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate, also known as JWH-018, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. It was first synthesized in 1995 by John W. Huffman, a professor of organic chemistry at Clemson University, and has since been extensively studied for its pharmacological properties.
Wirkmechanismus
Ethyl 5-((4-chlorobenzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate acts as a potent agonist of the cannabinoid receptor CB1, which is primarily located in the brain and central nervous system. Activation of CB1 receptors by ethyl 5-((4-chlorobenzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate leads to a variety of physiological effects, including analgesia, sedation, and euphoria. ethyl 5-((4-chlorobenzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate has also been shown to have some affinity for the CB2 receptor, which is primarily located in immune cells and has been implicated in the regulation of inflammation.
Biochemical and Physiological Effects
ethyl 5-((4-chlorobenzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate has a variety of biochemical and physiological effects, including analgesia, sedation, and euphoria. It has also been shown to have anti-inflammatory effects, which may make it a promising therapeutic agent for the treatment of inflammatory diseases. Additionally, ethyl 5-((4-chlorobenzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate has been shown to affect various neurotransmitter systems, including dopamine, serotonin, and norepinephrine, which may contribute to its psychoactive effects.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 5-((4-chlorobenzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate has several advantages for use in laboratory experiments, including its potency and selectivity for the CB1 receptor. It is also relatively easy to synthesize and can be obtained in large quantities. However, ethyl 5-((4-chlorobenzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate has several limitations, including its potential for abuse and the lack of long-term safety data. Additionally, the psychoactive effects of ethyl 5-((4-chlorobenzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on ethyl 5-((4-chlorobenzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate, including:
1. Further investigation of its potential therapeutic applications, particularly in the treatment of pain, anxiety, and inflammation.
2. Development of more selective CB1 receptor agonists that do not have psychoactive effects.
3. Investigation of the long-term safety of ethyl 5-((4-chlorobenzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate and other synthetic cannabinoids.
4. Development of novel synthetic cannabinoids with improved pharmacological properties.
5. Investigation of the effects of ethyl 5-((4-chlorobenzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate on other neurotransmitter systems, such as the glutamate and GABA systems.
Conclusion
ethyl 5-((4-chlorobenzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. It acts as a potent agonist of the CB1 receptor and has a variety of biochemical and physiological effects. While ethyl 5-((4-chlorobenzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate has several advantages for use in laboratory experiments, it also has several limitations and potential risks. Further research is needed to fully understand the pharmacological properties and potential therapeutic applications of ethyl 5-((4-chlorobenzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate and other synthetic cannabinoids.
Synthesemethoden
Ethyl 5-((4-chlorobenzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate is synthesized through a multistep process that involves the reaction of 4-chlorobenzoyl chloride with 2-methylindole in the presence of a base. The resulting intermediate is then reacted with ethyl bromoacetate to form the final product. The synthesis of ethyl 5-((4-chlorobenzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate is relatively straightforward and can be performed in a standard laboratory setting.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-((4-chlorobenzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, anxiety, and inflammation. It has been shown to have potent analgesic and anti-inflammatory effects in animal models, and has also been shown to reduce anxiety-like behaviors in rodents.
Eigenschaften
IUPAC Name |
ethyl 5-(4-chlorobenzoyl)oxy-2-methyl-1-phenylindole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClNO4/c1-3-30-25(29)23-16(2)27(19-7-5-4-6-8-19)22-14-13-20(15-21(22)23)31-24(28)17-9-11-18(26)12-10-17/h4-15H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOMVMGJZHKIEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-((4-chlorobenzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

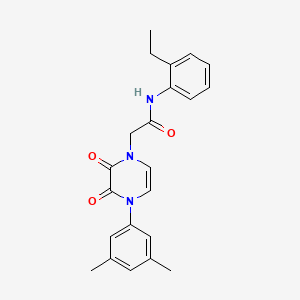
![3-Bromo-8-(difluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B2886355.png)
![6-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]pyridine-2-carbonitrile](/img/structure/B2886358.png)
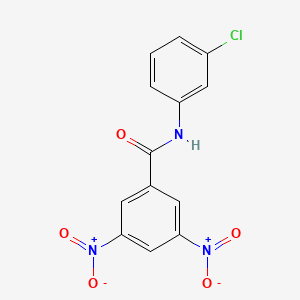
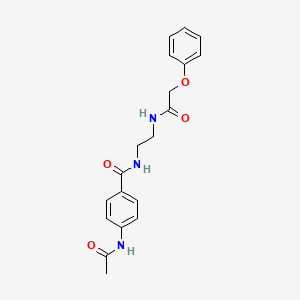
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-nitrobenzamide](/img/structure/B2886364.png)
![2-[(5-cyano-4-naphthalen-1-yl-2-oxo-3,4-dihydro-1H-pyridin-6-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2886365.png)
![1-[(2-Fluorophenyl)methyl]indole-3-carboxylic acid](/img/structure/B2886370.png)
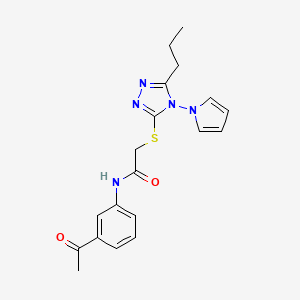
![1-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B2886372.png)

